Isopropoxy Branching Modulates Lipophilicity
The branched isopropoxy group in 4-(propan-2-yloxy)butanoic acid confers a distinct calculated lipophilicity profile relative to its linear 4-alkoxybutanoic acid analogs, a critical factor in drug design and membrane permeability studies .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ~1.5 (estimated for 4-(propan-2-yloxy)butanoic acid) |
| Comparator Or Baseline | 4-Methoxybutanoic acid: ~0.9; 4-Ethoxybutanoic acid: ~1.2 (estimated values) |
| Quantified Difference | Increase of 0.3-0.6 log units compared to shorter linear ethers |
| Conditions | In silico prediction based on fragment contribution methods (e.g., ACD/LogP). |
Why This Matters
This quantifiable difference in predicted lipophilicity informs the selection of 4-(propan-2-yloxy)butanoic acid over linear analogs when a specific balance of solubility and membrane permeability is required for a synthetic intermediate or bioactive molecule.
